molecular formula C10H8F3N3O B2465802 1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole CAS No. 2319809-84-0

1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole

Cat. No. B2465802
CAS RN: 2319809-84-0
M. Wt: 243.189
InChI Key: UWCKKYBVWWHLPS-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazoles often involves multi-component reactions. For instance, a method for the construction of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and are nitrogenous heterocyclic moieties . They tend to prototropic tautomerism, which is important for studying their chemical reactivity and interaction with biomolecules in the human body .


Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

Triazoles have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and the ability to engage in hydrogen bonding .

Mechanism of Action

The mechanism of action of triazoles often involves binding with a variety of enzymes and receptors in the biological system . For example, the triazole moiety has been shown to interact with β-tubulin via hydrogen bonding with numerous amino acids .

Safety and Hazards

Triazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard. They can cause serious eye irritation and may damage fertility .

properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)17-9-4-2-1-3-8(9)7-16-6-5-14-15-16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCKKYBVWWHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole

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